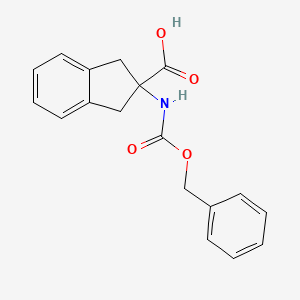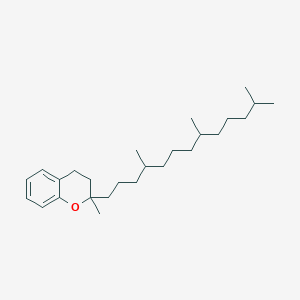
4-(2,6-Difluorophenyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Difluorophenyl)benzyl alcohol is an organic compound characterized by a benzyl alcohol structure with a 2,6-difluorophenyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Alcohol Derivatization: The compound can be synthesized by reacting benzyl chloride with 2,6-difluorophenyl magnesium bromide in a Grignard reaction.
Reductive Amination: Another method involves the reductive amination of 2,6-difluorobenzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing these synthetic routes for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the purity and scalability of the compound.
Types of Reactions:
Oxidation: Oxidation of this compound can yield 4-(2,6-difluorophenyl)benzaldehyde.
Reduction: Reduction reactions can convert the compound to 4-(2,6-difluorophenyl)benzylamine.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include nitric acid for nitration and bromine for bromination.
Major Products Formed:
Oxidation: 4-(2,6-difluorophenyl)benzaldehyde
Reduction: 4-(2,6-difluorophenyl)benzylamine
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-(2,6-Difluorophenyl)benzyl alcohol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
4-(2,6-Dichlorophenyl)benzyl Alcohol
4-(2,6-Dibromophenyl)benzyl Alcohol
4-(2,6-Dimethoxyphenyl)benzyl Alcohol
Uniqueness: Compared to these similar compounds, 4-(2,6-Difluorophenyl)benzyl alcohol has distinct electronic properties due to the presence of fluorine atoms, which can influence its reactivity and interactions with other molecules.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
885963-50-8 |
|---|---|
分子式 |
C13H10F2O |
分子量 |
220.21 g/mol |
IUPAC名 |
[4-(3,5-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
InChIキー |
ZXSVUJOHOVCESC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)CO)F |
正規SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Cyanoethyl)(3-methylphenyl)amino]ethyl benzoate](/img/structure/B1504632.png)
![Ethyl 2-[(4-amino-3-methylphenyl)methyl]benzoate](/img/structure/B1504634.png)











